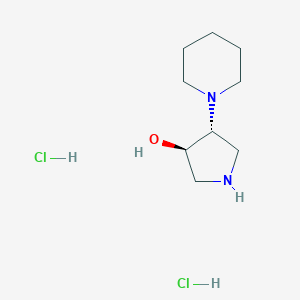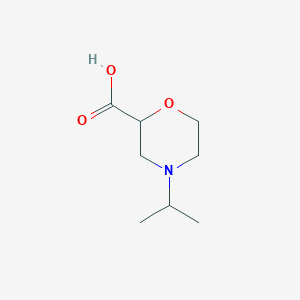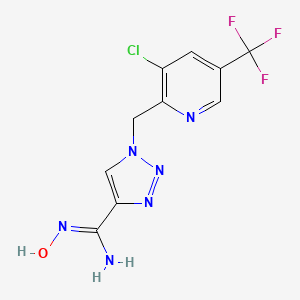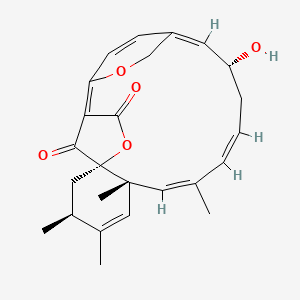
(3E,7Z,9R,11E,13E,14aR,17S,18aS)-6,9,10,14a,17,18-hexahydro-9-hydroxy-13,14a,16,17-tetramethyl-4,7-etheno-3,18a-methano-2H,18aH-1,5-benzodioxacyclohexadecin-2,19-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound has garnered significant interest due to its potent biological activities, particularly its antitumor properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl and methyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of Spirohexenolide A is primarily achieved through fermentation processes using Streptomyces platensis. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Spirohexenolide A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Spirohexenolide A, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Spirohexenolide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying spiroketal formation and reactivity.
Biology: Investigated for its role in microbial metabolism and natural product biosynthesis.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Spirohexenolide A exerts its effects by binding to human macrophage migration inhibitory factor (MIF), inhibiting its cellular uptake and lysosomal localization. This interaction disrupts the normal function of MIF, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirohexenolide B: Another metabolite isolated from with similar structure and biological activity.
Spiroketal Compounds: A class of compounds with a spiroketal core, exhibiting various biological activities.
Uniqueness
Spirohexenolide A is unique due to its specific binding affinity to MIF and its potent antitumor activity across a range of cancer cell lines. Its structural complexity and the presence of multiple functional groups also contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C25H28O5 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(1E,5S,7S,10S,11Z,13Z,16R,17E)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione |
InChI |
InChI=1S/C25H28O5/c1-15-6-5-7-19(26)10-18-8-9-20(29-14-18)21-22(27)25(30-23(21)28)13-17(3)16(2)12-24(25,4)11-15/h5-6,8-12,17,19,26H,7,13-14H2,1-4H3/b6-5-,15-11-,18-10+,21-20+/t17-,19+,24+,25+/m0/s1 |
InChI-Schlüssel |
SWMOMSBFRQXQAA-CZTBYGTHSA-N |
Isomerische SMILES |
C[C@H]1C[C@@]23C(=O)/C(=C\4/C=C/C(=C\[C@@H](C/C=C\C(=C/[C@@]2(C=C1C)C)\C)O)/CO4)/C(=O)O3 |
Kanonische SMILES |
CC1CC23C(=O)C(=C4C=CC(=CC(CC=CC(=CC2(C=C1C)C)C)O)CO4)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


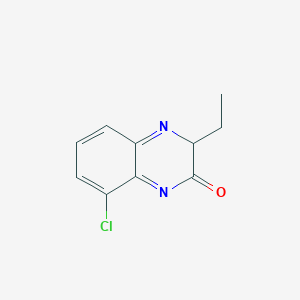
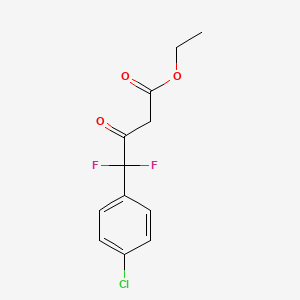
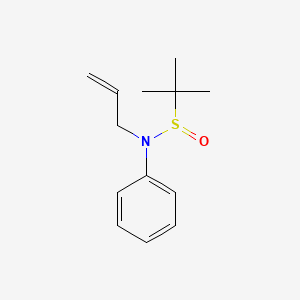
![(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]acetic acid](/img/structure/B12340891.png)
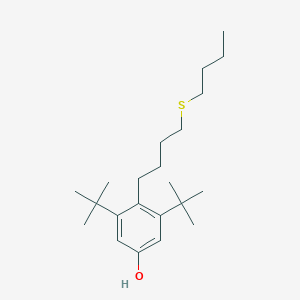
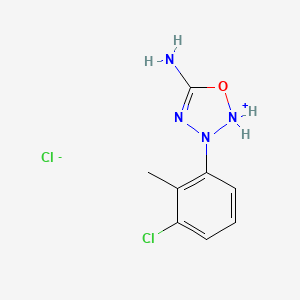
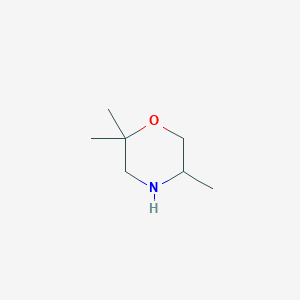
![1-(4-chlorophenyl)-3-[(E)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B12340904.png)
![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340908.png)
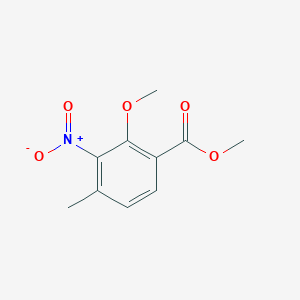
![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)
